molecular formula C32H64O8Rh2 B1662050 Rhodium(II) Octanoate Dimer CAS No. 73482-96-9

Rhodium(II) Octanoate Dimer

Cat. No.: B1662050
CAS No.: 73482-96-9
M. Wt: 782.7 g/mol
InChI Key: MKDJIADBNUOBJH-UHFFFAOYSA-N
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Description

Rhodium(II) Octanoate Dimer: is a coordination compound with the chemical formula ([ [CH_3(CH_2)_6CO_2]_2Rh]_2)Dirhodium Tetraoctanoate . This compound is notable for its green to dark green crystalline appearance and is primarily used as a homogeneous catalyst in various organic reactions.

Scientific Research Applications

Rhodium(II) Octanoate Dimer has a wide range of applications in scientific research, including:

Safety and Hazards

Rhodium(II) Octanoate Dimer may cause skin irritation, serious eye irritation, and respiratory irritation . It is advised to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes. Use personal protective equipment and ensure adequate ventilation .

Future Directions

Rhodium(II) Octanoate Dimer, due to its catalytic properties, has potential applications in various chemical reactions. Its future directions could be explored in the context of its role in the synthesis of complex organic compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions:

The preparation of Rhodium(II) Octanoate Dimer typically involves the reaction of rhodium hydroxide with octanoic acid. The process includes the following steps :

    Reaction with Octanoic Acid: Rhodium hydroxide is added to octanoic acid and heated to a temperature range of 90-110°C using an oil bath. The reaction is allowed to proceed for 4-8 hours.

    Dissolution and pH Adjustment: After the reaction, ethyl alcohol is added to dissolve the product. The pH is then adjusted to 8-11 using a sodium hydroxide ethanol solution.

    Filtration and Concentration: The solution is filtered, and the filtrate is heated and concentrated.

    Cooling and Solid Separation: The concentrated solution is cooled to precipitate the green solid, which is then vacuum dried to obtain the final product.

Industrial Production Methods:

The industrial production of this compound follows a similar process but is optimized for higher yield and purity. The method ensures minimal pollution and achieves a yield greater than 98% with a purity exceeding 99% .

Chemical Reactions Analysis

Types of Reactions:

Rhodium(II) Octanoate Dimer is involved in various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

  • Rhodium(II) Acetate Dimer
  • Rhodium(II) Trifluoroacetate Dimer
  • Rhodium(II) Trimethylacetate Dimer

Comparison:

Uniqueness:

Rhodium(II) Octanoate Dimer is unique due to its longer alkyl chain ligands, which can influence the solubility and reactivity of the compound in organic solvents. This makes it particularly suitable for specific catalytic applications where other rhodium dimers may not perform as effectively .

Properties

{ "Design of the Synthesis Pathway": "The synthesis of Rhodium(II) Octanoate Dimer can be achieved through the reaction of Rhodium(II) acetate with octanoic acid in the presence of a reducing agent.", "Starting Materials": [ "Rhodium(II) acetate", "Octanoic acid", "Reducing agent (e.g. sodium borohydride)" ], "Reaction": [ "Dissolve Rhodium(II) acetate in a suitable solvent (e.g. ethanol)", "Add octanoic acid to the solution and stir", "Add the reducing agent slowly to the solution while stirring", "Heat the mixture to reflux for several hours", "Allow the mixture to cool and filter the resulting solid", "Wash the solid with a suitable solvent (e.g. diethyl ether)", "Dry the solid under vacuum to obtain Rhodium(II) Octanoate Dimer" ] }

CAS No.

73482-96-9

Molecular Formula

C32H64O8Rh2

Molecular Weight

782.7 g/mol

IUPAC Name

octanoic acid;rhodium

InChI

InChI=1S/4C8H16O2.2Rh/c4*1-2-3-4-5-6-7-8(9)10;;/h4*2-7H2,1H3,(H,9,10);;

InChI Key

MKDJIADBNUOBJH-UHFFFAOYSA-N

SMILES

CCCCCCCC(=O)O.CCCCCCCC(=O)O.CCCCCCCC(=O)O.CCCCCCCC(=O)O.[Rh].[Rh]

Canonical SMILES

CCCCCCCC(=O)O.CCCCCCCC(=O)O.CCCCCCCC(=O)O.CCCCCCCC(=O)O.[Rh].[Rh]

Pictograms

Irritant

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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